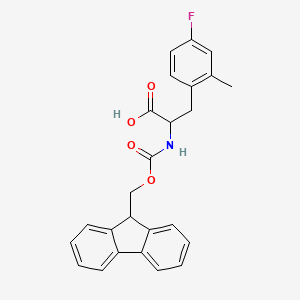

Fmoc-L-2-methyl-4-fluorophe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-L-2-Methyl-4-Fluorophenylalanin beinhaltet typischerweise die Schutz der Aminogruppe von L-2-Methyl-4-Fluorophenylalanin mit der Fmoc-Gruppe. Dies kann durch die Reaktion von L-2-Methyl-4-Fluorophenylalanin mit Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumbicarbonat erreicht werden . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Dimethylformamid bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-L-2-Methyl-4-Fluorophenylalanin folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großvolumigen Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenreaktionen zu minimieren und die Effizienz des Fmoc-Schutzes zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fmoc-L-2-Methyl-4-Fluorophenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom am Phenylring kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Entschützungreaktionen: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, typischerweise unter Verwendung von Piperidin in Dimethylformamid.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, und die Reaktionen werden oft in polaren aprotischen Lösungsmitteln wie Dimethylformamid durchgeführt.

Entschützungreaktionen: Piperidin ist das am häufigsten verwendete Reagenz für die Fmoc-Entschützung, und die Reaktion wird typischerweise bei Raumtemperatur durchgeführt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen substituierte Phenylalaninderivate.

Entschützungreaktionen: Das Hauptprodukt ist die freie Aminosäure, L-2-Methyl-4-Fluorophenylalanin.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-2-methyl-4-fluorophe undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethylformamide.

Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection, and the reaction is typically performed at room temperature.

Major Products Formed

Substitution Reactions: Products include substituted phenylalanine derivatives.

Deprotection Reactions: The major product is the free amino acid, L-2-methyl-4-fluorophenylalanine.

Wissenschaftliche Forschungsanwendungen

Chemie

Fmoc-L-2-Methyl-4-Fluorophenylalanin wird in der Festphasenpeptidsynthese (SPPS) als Baustein für die Synthese von fluorierten Peptiden verwendet.

Biologie

In der biologischen Forschung wird Fmoc-L-2-Methyl-4-Fluorophenylalanin verwendet, um Protein-Ligand-Wechselwirkungen und Enzymmechanismen zu untersuchen. Das Vorhandensein des Fluoratoms kann wertvolle Einblicke in die Rolle spezifischer Aminosäuren in der Proteinfunktion liefern .

Medizin

Fluorierte Peptide, die mit dieser Verbindung synthetisiert werden, können verbesserte pharmakokinetische Eigenschaften aufweisen, was sie zu vielversprechenden Kandidaten für therapeutische Wirkstoffe macht .

Industrie

Im Industriesektor wird Fmoc-L-2-Methyl-4-Fluorophenylalanin zur Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für die Synthese fortschrittlicher Materialien mit verbesserten Leistungseigenschaften geeignet .

Wirkmechanismus

Der Wirkmechanismus von Fmoc-L-2-Methyl-4-Fluorophenylalanin beinhaltet in erster Linie seine Rolle als Baustein in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Das Fluoratom am Phenylring kann die elektronischen Eigenschaften des Peptids beeinflussen und so seine Stabilität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen .

Wirkmechanismus

The mechanism of action of Fmoc-L-2-methyl-4-fluorophe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the peptide, affecting its stability and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-L-4-Fluorophenylalanin: Ähnlich wie Fmoc-L-2-Methyl-4-Fluorophenylalanin, aber ohne die Methylgruppe am Phenylring.

Fmoc-L-2-Chlor-4-Fluorophenylalanin: Enthält ein Chloratom anstelle einer Methylgruppe.

Einzigartigkeit

Fmoc-L-2-Methyl-4-Fluorophenylalanin ist einzigartig aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch eines Fluoratoms am Phenylring. Diese Kombination von Substituenten kann die Stabilität und Bioaktivität der Verbindung im Vergleich zu anderen fluorierten Phenylalaninderivaten verbessern .

Eigenschaften

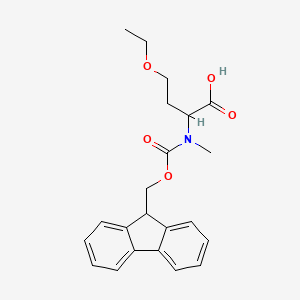

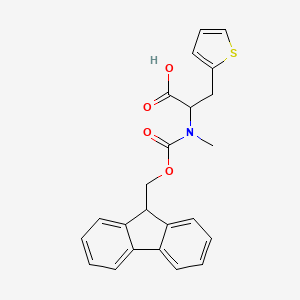

Molekularformel |

C25H22FNO4 |

|---|---|

Molekulargewicht |

419.4 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

JIJRUMUJHWYHLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)